3-(Azetidin-1-yl)propanoicacidhydrochloride
Description
3-(Azetidin-1-yl)propanoic acid hydrochloride is a propanoic acid derivative featuring a four-membered azetidine ring (C₃H₆N) attached to the second carbon of the propanoic acid chain. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical applications. Azetidine, a strained heterocyclic amine, contributes to unique conformational and electronic properties, which are advantageous in drug design for targeting enzymes or receptors. The compound’s molecular formula is C₆H₁₂ClNO₂, with a molar mass of 166.5 g/mol. It is typically stored at room temperature and classified as an irritant, requiring careful handling .
Properties
Molecular Formula |
C6H12ClNO2 |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
3-(azetidin-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)2-5-7-3-1-4-7;/h1-5H2,(H,8,9);1H |
InChI Key |
FVKHCJWDBNRYPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-1-yl)propanoic acid hydrochloride typically involves the preparation of azetidine derivatives through various synthetic routes. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and involves the formation of 3-substituted azetidines.
Industrial Production Methods
Industrial production methods for 3-(azetidin-1-yl)propanoic acid hydrochloride often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the synthetic routes.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized azetidine derivatives, reduced azetidine compounds, and substituted azetidine products with various functional groups.
Scientific Research Applications
3-(azetidin-1-yl)propanoic acid hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(azetidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Comparative Insights:
Structural and Functional Differences :
- Azetidine vs. Benzimidazole/Piperazine : The azetidine ring’s small size and strain contrast with the larger, planar benzimidazole () and flexible piperazine (). These differences influence binding affinity and metabolic stability. For example, benzimidazole derivatives often exhibit stronger interactions with aromatic enzyme pockets, while azetidine’s strain may enhance reactivity in nucleophilic substitutions .
- Hydrochloride vs. Dihydrochloride Salts : The dihydrochloride form in increases solubility but may reduce oral bioavailability due to higher ionic strength .
Lipophilicity: The tert-butyl group in ’s compound enhances lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s azetidine offers balanced hydrophilicity .
Applications :
- Pharmaceutical Intermediates : The target compound’s simplicity makes it a cost-effective intermediate. In contrast, Cinacalcet’s trifluoromethylphenyl group () is tailored for calcimimetic activity .
- Research Chemicals : Compounds like the isoindoline derivative () are used in early drug discovery due to their modular scaffolds .
Safety :
- Most compounds, including the target, are irritants, necessitating protective handling. The pyrazole derivative () lacks safety data, highlighting the need for further toxicological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
